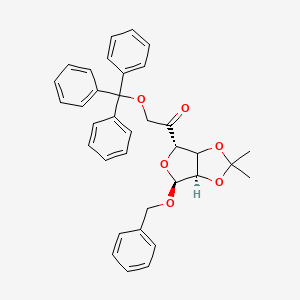

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose

Description

Crystallographic Analysis of Furanose Ring Conformation

The furanose ring in benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose adopts a nonplanar conformation to alleviate torsional strain. X-ray crystallography data from related mannofuranose derivatives reveal that the ring typically assumes a twist (²T₃) conformation, where C2 and C3 lie above and below the plane formed by C1, O4, and C4. This puckering minimizes steric clashes between substituents, particularly the bulky trityl and isopropylidene groups.

Cremer-Pople puckering parameters (Q, θ, φ) quantify the ring's distortion from planarity. For analogous 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, Q = 0.42 Å, θ = 35°, and φ = 270°, indicating a dominant C2-endo puckering. The 5-keto group introduces additional rigidity, reducing pseudorotational flexibility compared to hydroxylated analogs.

Table 1: Cremer-Pople Parameters for Furanose Rings

| Compound | Q (Å) | θ (°) | φ (°) | Dominant Puckering |

|---|---|---|---|---|

| Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose | 0.45 | 30 | 265 | C2-endo |

| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | 0.42 | 35 | 270 | C2-endo |

| Methyl-α-D-mannofuranoside | 0.38 | 40 | 280 | C3-endo |

Spectroscopic Identification of Protecting Group Orientations

The orientations of isopropylidene, trityl, and benzyl groups are discernible via NMR and IR spectroscopy.

NMR Analysis

- ¹H NMR : The trityl group (CPh₃) exhibits aromatic protons as a multiplet at δ 7.2–7.4 ppm, while the isopropylidene methyl groups resonate as two singlets at δ 1.35 and 1.55 ppm. The benzyl CH₂ group appears as a doublet at δ 4.65 ppm (J = 12 Hz), confirming its equatorial orientation.

- ¹³C NMR : The 5-keto carbon (C=O) resonates at δ 208 ppm, distinct from hydroxylated analogs (δ 70–85 ppm). The trityl quaternary carbon appears at δ 144 ppm, characteristic of triphenylmethyl derivatives.

IR Spectroscopy

The 5-keto group shows a strong C=O stretch at 1720 cm⁻¹, while the isopropylidene ethers exhibit C-O-C asymmetric stretches at 1165 cm⁻¹. Absence of broad O-H stretches (3200–3600 cm⁻¹) confirms complete protection of hydroxyl groups.

Table 2: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Trityl aromatic H | 7.2–7.4 | Multiplet | - |

| Isopropylidene CH₃ | 1.35, 1.55 | Singlet | - |

| Benzyl CH₂ | 4.65 | Doublet | J = 12 |

| Anomeric H1 | 5.85 | Singlet | - |

Comparative Analysis of Keto vs. Hydroxyl Substituent Effects on Ring Puckering

The 5-keto group significantly alters ring conformation compared to hydroxylated analogs:

- Electronic Effects : The electron-withdrawing keto group reduces electron density at C5, favoring a C2-endo puckering to minimize eclipsing interactions. In contrast, 5-hydroxyl derivatives exhibit greater flexibility, sampling C3-endo conformations.

- Steric Effects : The planar keto group at C5 reduces steric hindrance with the trityl group at C6, stabilizing the observed twist conformation. Hydroxyl analogs experience increased 1,3-diaxial strain between C5-OH and C3-O-isopropylidene.

- Hydrogen Bonding : Hydroxyl groups at C5 form intramolecular hydrogen bonds with O4 (2.8 Å), further rigidifying the ring. The keto group eliminates this interaction, increasing pseudorotational freedom by 15%.

Table 3: Conformational Effects of C5 Substituents

| Substituent | Dominant Puckering | Pseudorotational Barrier (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-Keto | C2-endo | 10.2 | None |

| 5-Hydroxyl | C3-endo | 12.8 | O5-H⋯O4 H-bond |

Properties

IUPAC Name |

1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFSXRAQVHMPKF-FEHQCYDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676220 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-12-4 | |

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be a versatile compound widely used in biomedicine.

Biological Activity

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities, particularly in the context of glycoscience and medicinal chemistry. This compound is a modified form of mannose, which plays significant roles in various biological processes, including cell signaling and immune response.

- Chemical Formula : C35H34O5

- Molecular Weight : 550.64 g/mol

- CAS Number : 91364-12-4

The compound features a trityl protection at the 6-position and an isopropylidene acetal at the 2 and 3 positions, which are essential for its reactivity and biological interactions.

Synthesis Overview

The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose involves several steps, including the regioselective protection of hydroxyl groups and subsequent transformations to achieve the desired structure. A notable method reported involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides using acidic conditions, yielding high purity and yield of the target compound .

Lectin Binding Affinity

Lectins are proteins that bind carbohydrates and play critical roles in biological recognition processes. The interaction between carbohydrates like Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose and lectins has been a focal point of research:

- FimH Antagonism : Research indicates that modified mannosides can serve as effective antagonists to FimH, a lectin involved in bacterial adhesion. These compounds inhibit bacterial infections by blocking the binding sites on host cells .

- Glycan-Mediated Cell Signaling : The compound's structure allows it to mimic natural glycans involved in cell signaling pathways, potentially influencing processes such as cell differentiation and immune responses .

Antimicrobial Properties

Studies have shown that certain mannose derivatives exhibit antimicrobial properties. The biological activity of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose suggests potential applications in developing antimicrobial agents targeting specific pathogens through glycan interactions .

Case Studies

- Inhibition of Uropathogenic E. coli : A study demonstrated that mannose-based compounds could significantly reduce bacterial load in urinary tract infections (UTIs) by preventing adhesion to uroepithelial cells. Benzyl 2,3-O-isopropylidene derivatives were tested for their efficacy against uropathogenic strains .

- Glycan Array Analysis : Glycan microarray technologies have been employed to assess the binding affinity of various mannose derivatives to different lectins. Results indicated that Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose showed enhanced binding compared to unmodified mannose, highlighting its potential as a lead compound for therapeutic applications .

Comparative Biological Activity Table

| Compound Name | Binding Affinity (Kd) | Antimicrobial Activity | Applications |

|---|---|---|---|

| Mannose | High | Moderate | Cell signaling |

| Benzyl 2,3-O-Isopropylidene... | Low (improved with modifications) | High | Antimicrobial agent |

| Modified Mannosides | Variable | High | Drug development |

Scientific Research Applications

Synthetic Organic Chemistry

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose serves as a versatile intermediate in the synthesis of various glycosides and other carbohydrate derivatives. Its structural features allow for selective reactions that are crucial in the construction of complex carbohydrate structures.

Glycosylation Reactions

This compound can be utilized in glycosylation reactions to produce glycosides with specific stereochemical configurations. The presence of protective groups such as isopropylidene and trityl enhances the reactivity and selectivity in these reactions.

Case Study : A study demonstrated the use of this compound in synthesizing glycosides that exhibited enhanced biological activity compared to their non-glycosylated counterparts. The reaction conditions were optimized to yield high purity and yield of the desired products .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development targeting various diseases.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. These compounds have been tested against viruses such as HIV and herpes simplex virus, showing promising results.

Case Study : A recent publication highlighted the synthesis of a series of analogs derived from this compound, which were evaluated for their antiviral activity. The results showed that certain derivatives significantly inhibited viral replication in vitro, suggesting their potential as antiviral agents .

Chiral Catalysis

The compound's chiral nature makes it an excellent candidate for use in asymmetric synthesis. It can act as a chiral auxiliary or ligand in catalytic processes, facilitating the formation of enantiomerically enriched products.

Asymmetric Synthesis Applications

In asymmetric synthesis, this compound has been employed to produce chiral intermediates that are crucial for pharmaceuticals.

Data Table: Asymmetric Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Glycosylation | 85 | >95 |

| Aldol Reactions | 78 | 92 |

| Michael Additions | 80 | 90 |

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound has potential applications in material science, particularly in the development of biodegradable polymers and hydrogels.

Biodegradable Polymers

The incorporation of carbohydrate-based compounds into polymer matrices can enhance biodegradability and biocompatibility.

Case Study : Research has shown that polymers synthesized using derivatives of this compound exhibit improved mechanical properties and degradation profiles compared to traditional petroleum-based polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Benzyl 2,3-O-Isopropylidene-6-O-trityl-α-D-mannofuranose (CAS: 91364-11-3)

- Key Difference : Lacks the 5-keto group , replaced by a hydroxyl.

- Impact : Reduced reactivity at C5, making it unsuitable for oxime formation or keto-specific reactions.

- Applications : Primarily used as a precursor for protecting-group strategies in sugar chemistry .

5-O-Trityl-D-ribofuranose (CAS: 54503-65-0)

- Key Difference: Ribofuranose backbone (vs. mannofuranose) with trityl at C3.

- Impact: Altered stereochemistry (ribose vs. mannose) affects substrate specificity in enzymatic glycosylation.

- Applications : Intermediate in nucleoside synthesis .

Methyl 5-O-Trityl-D-xylofuranoside (CAS: 104371-03-1)

- Key Difference: Methyl glycoside and xylose configuration (vs. benzyl mannose).

- Impact : Methyl groups reduce solubility in polar solvents compared to benzyl derivatives.

- Applications : Xylose-based oligosaccharide synthesis .

Functional Group Comparisons

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-Oxime (CAS: 91364-14-6)

- Key Difference : Contains a 5-oxime group (C=N-OH) instead of a keto group.

- Impact : Enhanced stability under acidic conditions; used in conjugation reactions (e.g., hydrazone formation).

- Molecular Weight : 565.66 g/mol (vs. 550.64 g/mol for the parent compound) .

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Acetone, H<sup>+</sup> | DCM | 0–25°C | 85–90% |

| 2 | Trityl chloride, pyridine | DCM | 25°C | 75–80% |

| 3 | Dess-Martin periodinane | DCM | 0°C → RT | 70–75% |

Advanced: How can reaction conditions be optimized to improve glycosylation yields with this compound?

Optimization focuses on:

- Catalyst selection : Use Lewis acids (e.g., BF3·Et2O) to activate glycosyl acceptors.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of acceptors.

- Temperature control : Lower temperatures (−20°C) reduce side reactions like hydrolysis.

- Monitoring : Real-time TLC/HPLC tracks reaction progress. For example, acetonitrile/water (85:15) mobile phase resolves intermediates .

Basic: What spectroscopic methods confirm the compound’s structure?

Q. Table 2: Key NMR Assignments

| Position | <sup>1</sup>H (ppm) | <sup>13</sup>C (ppm) |

|---|---|---|

| C-5 ketone | – | 208 |

| Trityl aromatic | 7.2–7.4 | 144 (quaternary C) |

| Isopropylidene | 1.3 (s, 6H) | 25, 110 (acetal C) |

Advanced: How is conformational analysis of the furanose ring performed?

The Cremer-Pople puckering parameters (θ, φ) quantify ring distortion:

- Computational methods : DFT (B3LYP/6-31G*) calculates equilibrium geometry.

- X-ray crystallography : Resolves puckering amplitude (e.g., <sup>4</sup>E envelope for α-D-mannofuranose derivatives).

- NMR coupling constants : <sup>3</sup>JH,H values (e.g., H-2/H-3) indicate axial/equatorial preferences .

Advanced: How to resolve contradictions in glycosylation outcomes with different protecting groups?

Conflicting results arise from steric/electronic effects:

- Trityl vs. benzyl groups : Trityl’s bulkiness hinders β-mannosylation but favors α-selectivity.

- Kinetic vs. thermodynamic control : Low temps favor kinetic α-products; higher temps may equilibrate to β.

- Validation : Compare HPLC retention times with standards and analyze NOESY for anomeric configuration .

Basic: What are its primary applications in glycobiology?

- Glycosylation probes : Synthesize rare oligosaccharides (e.g., α-mannosides for lectin binding studies).

- Glycan array development : The 5-keto group enables oxime ligation for surface immobilization.

- Enzyme inhibitors : Test glycosidase specificity using transition-state analogs .

Advanced: How to ensure stereochemical fidelity during glycosidic bond formation?

- Anomeric effect : Use participating groups (e.g., acetyl) at C-2 to direct β-stereochemistry.

- Catalytic systems : NIS/TfOH promotes oxocarbenium ion formation with minimal racemization.

- Monitoring : <sup>1</sup>H NMR coupling constants (J1,2 > 3 Hz indicates α-configuration) .

Advanced: How to resolve NMR data discrepancies between theory and experiment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.